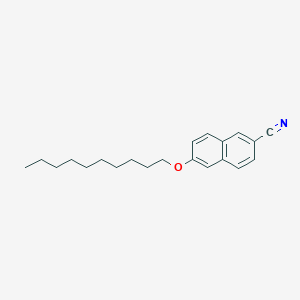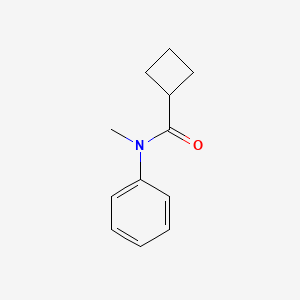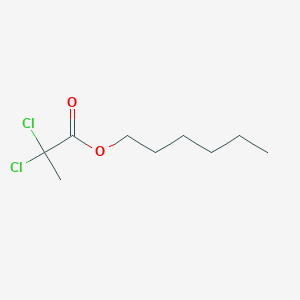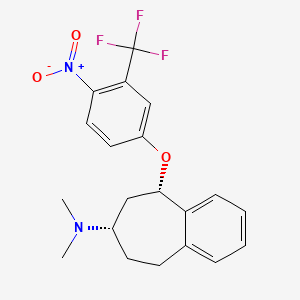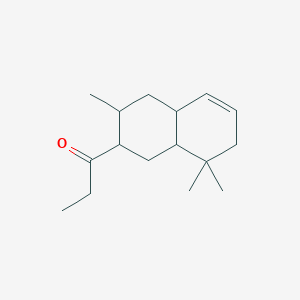
1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)- is produced commercially through a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction yields a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels–Alder reaction using a Lewis acid catalyst such as aluminum chloride ensures that the acetyl group is at position 2 of the resulting cyclohexene adduct .
Industrial Production Methods: The industrial production of this compound involves the same synthetic route mentioned above. The process yields a mixture of diastereomers, with the predominant ones being (2R,3R) and (2S,3S) .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)- involves its interaction with olfactory receptors, leading to the perception of its characteristic woody and ambergris odor . The molecular targets and pathways involved in this process are primarily related to the olfactory system .
Comparación Con Compuestos Similares
1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)- is unique due to its specific odor profile and chemical structure . Similar compounds include:
Iso Gamma Super: Another synthetic ketone fragrance with a similar odor profile.
Anthamber: Known for its amber-like scent.
Amber Fleur: A fragrance ingredient with a woody and floral odor.
These compounds share some similarities in their chemical structures and odor profiles but differ in their specific applications and commercial names .
Propiedades
Número CAS |
68311-18-2 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
1-(3,8,8-trimethyl-2,3,4,4a,7,8a-hexahydro-1H-naphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C16H26O/c1-5-15(17)13-10-14-12(9-11(13)2)7-6-8-16(14,3)4/h6-7,11-14H,5,8-10H2,1-4H3 |
Clave InChI |
MVHVQIVFVLTBFT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CC2C(CC1C)C=CCC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


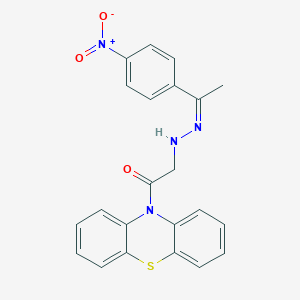
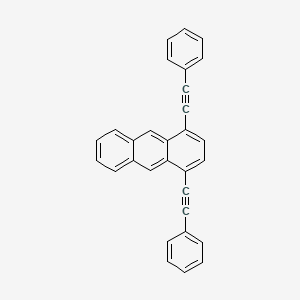

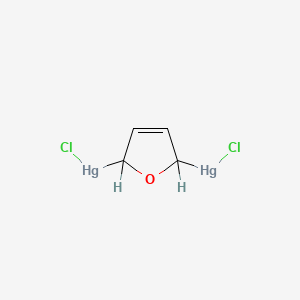
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)

